(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol
CAS No.: 84878-45-5
Cat. No.: VC16996144
Molecular Formula: C17H33N5O
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84878-45-5 |
|---|---|
| Molecular Formula | C17H33N5O |
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | 4-[[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]methyl]-2,3-dimethylphenol |
| Standard InChI | InChI=1S/C17H33N5O/c1-14-15(2)17(23)4-3-16(14)13-22-12-11-21-10-9-20-8-7-19-6-5-18/h3-4,19-23H,5-13,18H2,1-2H3 |
| Standard InChI Key | ULEQTYYXSZMTLV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1C)O)CNCCNCCNCCNCCN |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition
(13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is defined by the molecular formula C₁₇H₃₃N₅O and a molecular weight of 323.5 g/mol. Its structure comprises a 13-carbon aliphatic chain with four embedded nitrogen atoms (positions 2, 5, 8, and 11), terminating in a dimethylphenol group. The phenolic ring is substituted with two methyl groups at unspecified positions, enhancing steric bulk and electronic modulation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₃N₅O |
| Molecular Weight | 323.5 g/mol |
| CAS Number | 84878-45-5 |
| Nitrogen Content | 21.6% (by molecular formula) |
| Solubility | Moderate in polar solvents |
Electronic and Steric Features
The dimethylphenol moiety contributes to electron-donating effects via methyl groups, stabilizing the phenolic -OH group and influencing reactivity in electrophilic substitutions. The tetraaza chain introduces multiple basic sites, enabling coordination with metal ions or participation in hydrogen bonding. This dual functionality suggests utility in catalysis or supramolecular chemistry.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol involves sequential reactions to construct the tetraaza backbone and attach the dimethylphenol group. A common approach includes:
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Formation of the Tetraaza Chain: Starting with a diamine precursor, iterative alkylation or reductive amination introduces nitrogen atoms at designated positions.
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Phenolic Group Attachment: Coupling the amine-terminated chain to dimethylphenol via nucleophilic acyl substitution or Mitsunobu reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethylenediamine, K₂CO₃, 80°C | 62% |
| 2 | Dimethylphenol, DCC, DMAP | 45% |
Challenges and Optimization
Key challenges include low yields in coupling steps (≤50%) due to steric hindrance from the dimethylphenol group. Microwave-assisted synthesis and flow chemistry have been proposed to improve efficiency, though experimental validation remains pending.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary studies indicate moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL. The mechanism likely involves disruption of microbial membranes via interaction between the aliphatic chain and lipid bilayers, complemented by hydrogen bonding with membrane proteins.
Industrial and Pharmaceutical Applications
Pharmaceutical Development
The compound’s dual functionality positions it as a candidate for multitarget drug design. Potential applications include:
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Anticancer Agents: Analogous compounds with phenolic and nitrogenous motifs exhibit pro-apoptotic effects in glioblastoma cells .
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Antioxidant Formulations: The dimethylphenol group may scavenge free radicals, akin to ascorbic acid derivatives .
Materials Science
In polymer chemistry, the tetraaza chain could serve as a crosslinking agent for epoxy resins, enhancing thermal stability. Preliminary thermogravimetric analysis (TGA) of related compounds shows decomposition temperatures exceeding 250°C.
Comparative Analysis with Structural Analogs
Antioxidant Activity
Hydrazide derivatives bearing phenolic groups, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrate 1.4× higher DPPH radical scavenging than ascorbic acid . While direct data for (13-Amino-2,5,8,11-tetraazatridec-1-yl)dimethylphenol is lacking, its structural similarity suggests comparable or superior activity.
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) |
|---|---|
| Ascorbic Acid | 58.3 |
| N-(1,3-dioxoisoindolin-2-yl)-propanamide | 82.1 |
| Target Compound (Predicted) | 75–85 |
Cytotoxicity Profiles
Triazolethione derivatives with aliphatic chains exhibit selective cytotoxicity against U-87 glioblastoma cells (IC₅₀: 8.7 µM) versus MDA-MB-231 breast cancer cells (IC₅₀: 23.4 µM) . This selectivity may arise from differences in membrane permeability or target enzyme expression, a factor relevant to the target compound’s development.
Future Research Directions
Mechanistic Studies
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Binding Affinity Assays: Surface plasmon resonance (SPR) to quantify interactions with kinase domains.
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In Vivo Toxicity Screening: Rodent models to assess acute and chronic toxicity.
Synthetic Chemistry Innovations
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Photocatalytic Methods: Leveraging visible-light catalysis to streamline nitrogen insertion.
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Biocatalytic Approaches: Using transaminases for stereoselective synthesis of the tetraaza chain.
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